4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester
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Overview
Description
2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the carboxylate group: This step might involve esterification reactions.
Attachment of the 3-chloroanilino group: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloroanilino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with different substituents.
4-Chloro-1-methyl-1H-pyrazole-3-carboxylate derivatives: Various derivatives with different biological activities.
Uniqueness
The uniqueness of 2-(3-CHLOROANILINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H11Cl2N3O3 |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-18-6-10(15)12(17-18)13(20)21-7-11(19)16-9-4-2-3-8(14)5-9/h2-6H,7H2,1H3,(H,16,19) |
InChI Key |
LWJQIYMTHUIETP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl)Cl |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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